Cas no 1807132-79-1 (5-(Difluoromethyl)-2-hydroxy-3-iodo-4-(trifluoromethyl)pyridine)

5-(Difluoromethyl)-2-hydroxy-3-iodo-4-(trifluoromethyl)pyridine is a specialized organic compound with distinct structural features. Its unique 5-(difluoromethyl) and 4-(trifluoromethyl) substituents confer it with potent chemical reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the 2-hydroxy and 3-iodo groups further enhances its versatility in organic synthesis, enabling the construction of complex molecules with tailored properties.
5-(Difluoromethyl)-2-hydroxy-3-iodo-4-(trifluoromethyl)pyridine structure
1807132-79-1 structure
Product name:5-(Difluoromethyl)-2-hydroxy-3-iodo-4-(trifluoromethyl)pyridine
CAS No:1807132-79-1
MF:C7H3F5INO
Molecular Weight:339.001311540604
CID:4886189

5-(Difluoromethyl)-2-hydroxy-3-iodo-4-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 5-(Difluoromethyl)-2-hydroxy-3-iodo-4-(trifluoromethyl)pyridine
    • インチ: 1S/C7H3F5INO/c8-5(9)2-1-14-6(15)4(13)3(2)7(10,11)12/h1,5H,(H,14,15)
    • InChIKey: PPHFCAYJTWNMOP-UHFFFAOYSA-N
    • SMILES: IC1C(NC=C(C(F)F)C=1C(F)(F)F)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 357
  • トポロジー分子極性表面積: 29.1
  • XLogP3: 1.5

5-(Difluoromethyl)-2-hydroxy-3-iodo-4-(trifluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029031179-500mg
5-(Difluoromethyl)-2-hydroxy-3-iodo-4-(trifluoromethyl)pyridine
1807132-79-1 95%
500mg
$1,802.95 2022-03-31
Alichem
A029031179-250mg
5-(Difluoromethyl)-2-hydroxy-3-iodo-4-(trifluoromethyl)pyridine
1807132-79-1 95%
250mg
$931.00 2022-03-31
Alichem
A029031179-1g
5-(Difluoromethyl)-2-hydroxy-3-iodo-4-(trifluoromethyl)pyridine
1807132-79-1 95%
1g
$2,952.90 2022-03-31

5-(Difluoromethyl)-2-hydroxy-3-iodo-4-(trifluoromethyl)pyridine 関連文献

5-(Difluoromethyl)-2-hydroxy-3-iodo-4-(trifluoromethyl)pyridineに関する追加情報

Introduction to 5-(Difluoromethyl)-2-hydroxy-3-iodo-4-(trifluoromethyl)pyridine (CAS No. 1807132-79-1)

5-(Difluoromethyl)-2-hydroxy-3-iodo-4-(trifluoromethyl)pyridine, identified by its CAS number 1807132-79-1, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in drug development. The structural features of this molecule, particularly the presence of multiple fluorinated and iodinated substituents, contribute to its unique chemical properties and potential applications in synthetic chemistry and bioactivity modulation.

The 5-(Difluoromethyl) group and the 4-(trifluoromethyl) moiety are key functional elements that enhance the lipophilicity and metabolic stability of the compound, making it an attractive scaffold for drug design. These fluorinated groups are known to influence both the pharmacokinetic and pharmacodynamic profiles of molecules, often improving their binding affinity to biological targets. Additionally, the 2-hydroxy and 3-iodo substituents introduce polarizability and reactivity, which can be exploited in further chemical modifications or derivatization processes.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with enhanced biological activity. Pyridine derivatives, in particular, have been extensively studied due to their role as privileged structures in many therapeutic agents. The compound 5-(Difluoromethyl)-2-hydroxy-3-iodo-4-(trifluoromethyl)pyridine represents a promising candidate for further exploration in this context. Its unique structural composition suggests potential applications in the development of small-molecule inhibitors targeting various disease-related pathways.

One of the most compelling aspects of this compound is its versatility as a building block in medicinal chemistry. The presence of both electrophilic (iodo) and nucleophilic (hydroxyl) sites allows for diverse synthetic strategies, enabling chemists to tailor its properties for specific biological targets. For instance, the iodo group can be readily engaged in cross-coupling reactions such as Suzuki or Stille couplings, facilitating the introduction of aryl or vinyl moieties. Conversely, the hydroxyl group can be modified through etherification or esterification to enhance solubility or target specific biological receptors.

Recent studies have highlighted the importance of fluorinated pyridines in drug discovery. Compounds containing difluoromethyl and trifluoromethyl groups are particularly noteworthy due to their ability to modulate enzyme activity and receptor binding. These substituents can improve metabolic stability by preventing oxidative degradation and can also enhance binding affinity through steric and electronic effects. The combination of these features in 5-(Difluoromethyl)-2-hydroxy-3-iodo-4-(trifluoromethyl)pyridine makes it a valuable asset in the quest for novel therapeutics.

The pharmaceutical industry has increasingly relied on high-throughput screening (HTS) and structure-based drug design (SBDD) to identify new lead compounds. Molecules like 5-(Difluoromethyl)-2-hydroxy-3-iodo-4-(trifluoromethyl)pyridine serve as excellent starting points for these methodologies due to their well-defined scaffolds and predictable reactivity patterns. Researchers have leveraged computational modeling techniques to predict how this compound might interact with biological targets, providing insights into its potential therapeutic utility.

In addition to its synthetic appeal, this compound has shown promise in preclinical studies as a precursor for more complex molecules with enhanced bioactivity. For example, derivatives of this scaffold have been investigated for their potential roles in inhibiting kinases or other enzymes involved in cancer progression. The ability to modify key functional groups while maintaining the core pyridine structure allows for rapid optimization cycles, expediting the drug discovery process.

The use of advanced spectroscopic techniques such as NMR spectroscopy and mass spectrometry has been instrumental in characterizing the structure of 5-(Difluoromethyl)-2-hydroxy-3-iodo-4-(trifluoromethyl)pyridine at a molecular level. These methods provide detailed information about the connectivity and conformational preferences of the molecule, which is crucial for understanding its reactivity and potential interactions with biological systems. Such detailed structural insights are often required before moving into more complex biochemical assays.

The growing interest in fluorinated compounds is not without precedent; many FDA-approved drugs contain fluorine atoms that contribute significantly to their efficacy and safety profiles. For instance, fluoroquinolones are well-known for their broad-spectrum antibacterial activity, largely attributed to fluorine's electronic effects on the molecule's pharmacophore. Similarly, 5-(Difluoromethyl)-2-hydroxy-3-iodo-4-(trifluoromethyl)pyridine may exhibit unique properties that make it suitable for addressing unmet medical needs where other compounds have failed.

In conclusion, 5-(Difluoromethyl)-2-hydroxy-3-iodo-4-(trifluoromethyl)pyridine (CAS No. 1807132-79-1) represents a fascinating subject of study with significant potential in pharmaceutical chemistry. Its structural complexity combined with its reactivity makes it an ideal candidate for further exploration through both experimental synthesis and computational modeling. As research continues to uncover new applications for fluorinated heterocycles, compounds like this one are likely to play an increasingly important role in the development of next-generation therapeutics.

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